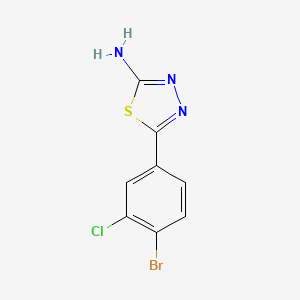

2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core (a five-membered ring containing two nitrogen atoms and one sulfur atom) substituted with an amino group at position 2 and a 4-bromo-3-chlorophenyl group at position 3. This compound is of significant interest in medicinal and materials chemistry due to its unique electronic and steric properties conferred by the bromo and chloro substituents on the aromatic ring.

Properties

Molecular Formula |

C8H5BrClN3S |

|---|---|

Molecular Weight |

290.57 g/mol |

IUPAC Name |

5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrClN3S/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

COGKSGGCRYXZSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole generally involves:

- Preparation or availability of the 2-amino-1,3,4-thiadiazole core.

- Introduction of the 4-bromo-3-chlorophenyl substituent at the 5-position of the thiadiazole ring.

- Controlled halogenation (bromination and chlorination) on the phenyl ring.

- Optimization of reaction conditions to improve yield, purity, and environmental impact.

Preparation of 2-Amino-5-bromo-1,3,4-thiadiazole Intermediate

A key intermediate in the synthesis is 2-amino-5-bromo-1,3,4-thiadiazole , which can be prepared by bromination of 2-amino-1,3,4-thiadiazole under acidic conditions with an oxidant. This step is crucial since it introduces the bromine atom at the 5-position of the thiadiazole ring.

Detailed Procedure (Based on Patent CN114195736B)

| Step | Conditions and Reagents |

|---|---|

| Pretreatment | Dissolve 2-amino-1,3,4-thiadiazole in aqueous acid solution (2-6% acid, preferably 3-5%) |

| Bromination | Add bromine dropwise under liquid at ≤10 °C; molar ratio 2-amino-1,3,4-thiadiazole:bromine = 1:0.30-0.60 (preferably 1:0.45-0.55) |

| Oxidation | Add oxidant (e.g., sodium hypochlorite) in mass ratio 1:20-50 relative to product; reaction temperature 15-30 °C (preferably 20-25 °C) |

| Alkali treatment | Adjust pH to ~6.5 with 5% NaOH solution at 0 °C; stir for 1 hour, then filter, wash, and dry product |

Oxidants used: Hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, chlorous acid.

Yields and Purity: The method achieves high purity and yield, with less than 1% unreacted starting material detected by HPLC (254 nm, C18 column) after 4.5 hours reaction time.

Environmental and Cost Benefits: The process reduces bromine usage, wastewater generation, and overall production cost, making it environmentally friendly and industrially viable.

Introduction of the 4-Bromo-3-chlorophenyl Group

The attachment of the 4-bromo-3-chlorophenyl substituent to the 5-position of the thiadiazole ring is typically achieved by:

- Using appropriately substituted aromatic carboxylic acids or acid derivatives (e.g., 4-bromo-3-chlorobenzoic acid) as starting materials.

- Conversion of these aromatic acids to corresponding hydrazides or acid chlorides.

- Cyclization with thiosemicarbazide or hydrazinecarbothioamide to form the thiadiazole ring bearing the substituted phenyl group.

General Synthetic Route (Literature and Patent Data)

| Step | Description |

|---|---|

| Preparation of substituted acid derivative | Use 4-bromo-3-chlorobenzoic acid or its derivatives as the aromatic precursor |

| Formation of hydrazide | React acid derivative with hydrazine hydrate to form hydrazide intermediate |

| Cyclization | Treat hydrazide with carbon disulfide or Lawesson’s reagent to induce cyclization to thiadiazole |

| Amination | Introduce amino group at 2-position via reaction with hydrazinecarbothioamide or related agents |

This method ensures the substitution pattern on the phenyl ring is preserved during ring closure, yielding This compound with high regioselectivity.

Alternative Methods and Variations

- Halogenation Post-Substitution: In some cases, the phenyl ring is halogenated after thiadiazole formation using selective bromination and chlorination reagents under mild conditions to avoid ring degradation.

- Use of Mixed Solvents: Solvent systems such as N,N-dimethylformamide (DMF) or ethyl acetate mixtures are used to optimize solubility and reaction rates.

- Catalysts and Additives: Acid catalysts (e.g., hydrochloric acid) and bases (e.g., sodium carbonate) are employed to control pH and reaction kinetics.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid concentration (mass %) | 2-6% (preferably 3-5%) | For dissolution of 2-amino-1,3,4-thiadiazole |

| Molar ratio (thiadiazole:bromine) | 1:0.30-0.60 (preferably 1:0.45-0.55) | Controls bromination extent |

| Bromine addition temperature | ≤10 °C | Dropwise addition under liquid to prevent side reactions |

| Oxidant type | Hypochlorite, chlorate, chlorite, H2O2, etc. | Oxidant facilitates bromination |

| Oxidant mass ratio | 1:20-50 (product:oxidant) | Ensures complete reaction |

| Reaction temperature | 15-30 °C (preferably 20-25 °C) | Optimal for bromination and oxidation |

| Alkali treatment pH | ~6.5 | Neutralizes reaction mixture before isolation |

| Reaction time | Bromination: ~2 hours; Oxidation: ~5.5 hours | Monitored by HPLC for completion |

Research Findings and Professional Notes

- The use of aqueous acid solutions for dissolving 2-amino-1,3,4-thiadiazole improves reaction homogeneity and yield.

- Controlled bromine addition at low temperature minimizes side reactions and ensures regioselective bromination.

- Oxidants such as sodium hypochlorite are effective in promoting the bromination reaction while being cost-effective and environmentally benign.

- The process parameters have been optimized to reduce bromine consumption and wastewater generation, aligning with green chemistry principles.

- Analytical methods such as HPLC (C18 column, methanol/water mobile phase) are essential for monitoring reaction progress and product purity.

- The final alkali treatment step is critical for isolating the pure 2-amino-5-bromo-1,3,4-thiadiazole intermediate, which can be further functionalized to the target compound.

Scientific Research Applications

Chemistry: In chemistry, 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its interactions with biological targets are of particular interest for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis of key analogs:

Fluorescence and Photophysical Behavior

- The ortho-hydroxyphenyl derivative (TS) exhibits dual fluorescence due to intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), which are absent in the para-substituted nitro or chloro analogs .

Biological Activity

2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula: CHBrClNS

Molecular Weight: 290.57 g/mol

IUPAC Name: 5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazol-2-amine

Canonical SMILES: C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)Br

The compound features a thiadiazole ring substituted with an amino group and a 4-bromo-3-chlorophenyl group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. The presence of halogen atoms (bromine and chlorine) in the structure enhances the compound's ability to inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial potential of 2-amino-1,3,4-thiadiazole derivatives, demonstrating their effectiveness against several pathogens. The compound was shown to inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its application in developing new antibiotics .

Anticancer Properties

The anticancer activity of this compound has been explored through various synthetic derivatives. Research indicates that modifications to the phenyl group can enhance cytotoxic effects against cancer cell lines.

Research Findings: Cytotoxicity

In a comparative study of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds, derivatives featuring piperazine linkers exhibited improved antiproliferative activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative showed an IC value of 2.32 µg/mL against HepG2 cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or disrupt cellular processes that are crucial for the survival and proliferation of pathogens or cancer cells.

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 2-Amino-5-(4-bromo-3-chlorophenyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions of thiosemicarbazides with substituted aromatic acids or aldehydes. A general method involves refluxing precursors (e.g., substituted benzaldehydes) with thiosemicarbazide derivatives in ethanol or acetic acid under controlled pH. For example, analogous protocols for thiadiazoles suggest refluxing at 80–100°C for 4–6 hours, followed by solvent evaporation and crystallization . Optimization strategies include:

- Catalyst use : Adding glacial acetic acid to enhance cyclization efficiency .

- Solvent selection : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .

- Reaction monitoring : TLC or HPLC can track intermediate formation to adjust reflux duration .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : H and C NMR confirm the thiadiazole ring structure and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 317.93 for [M+H]) .

- Elemental analysis : Confirms purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

Q. What preliminary biological activities have been reported for this compound?

While direct studies are limited, structurally related thiadiazoles exhibit:

- Antimicrobial activity : Inhibition of bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains via membrane disruption .

- Enzyme modulation : Interaction with cytochrome P450 or kinases, inferred from docking studies .

- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) through ROS generation .

Q. How can researchers prepare derivatives of this compound for structure-activity relationship (SAR) studies?

Common derivatization strategies include:

- Nucleophilic substitution : Replacing the bromo or chloro group with amines, alkoxides, or thiols .

- Oxidation/Reduction : Converting the thiadiazole ring to sulfoxides or thiols for enhanced solubility .

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s reactivity and bioactivity?

Substituents critically modulate electronic and steric properties:

For example, bromo and chloro groups enhance binding to hydrophobic enzyme pockets, while nitro groups may hinder cellular uptake .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

Q. What computational approaches are recommended for predicting target interactions?

Q. What advanced synthetic methods improve yield and scalability?

Q. How does the compound’s stability vary under different storage conditions?

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.